molecular formula C7H2ClF6N B12951299 5-Chloro-2,3-bis(trifluoromethyl)pyridine

5-Chloro-2,3-bis(trifluoromethyl)pyridine

Cat. No.: B12951299
M. Wt: 249.54 g/mol
InChI Key: MSNRYXHLDCYSDM-UHFFFAOYSA-N
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Description

5-Chloro-2,3-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chlorine atom and two trifluoromethyl groups attached to a pyridine ring. This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in various fields, including agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-bis(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring

Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes, utilizing trichloromethyl-pyridine as a starting material. The reaction conditions are optimized to achieve high yields and purity, making the process efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Chloro-2,3-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,5-Dichloro-3-(trifluoromethyl)pyridine

Comparison: 5-Chloro-2,3-bis(trifluoromethyl)pyridine is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C7H2ClF6N

Molecular Weight

249.54 g/mol

IUPAC Name

5-chloro-2,3-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2ClF6N/c8-3-1-4(6(9,10)11)5(15-2-3)7(12,13)14/h1-2H

InChI Key

MSNRYXHLDCYSDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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